5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 4-chloropyridine with difluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of difluoromethyl-pyridinyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Scientific Research Applications
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-1H-pyrazol-5-amine
- 5-(Trifluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine
- 1-(Pyridin-4-yl)-1H-pyrazol-4-amine
Uniqueness
5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability, while the pyridinyl group allows for versatile chemical modifications.
This compound’s unique structure and properties make it a valuable molecule for various scientific and industrial applications.
Properties
CAS No. |
1504808-16-5 |
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Molecular Formula |
C9H8F2N4 |
Molecular Weight |
210.2 |
Purity |
85 |
Origin of Product |
United States |
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